molecular formula C9H11NO B3023643 N-(1-phenylpropylidene)hydroxylamine CAS No. 23517-42-2

N-(1-phenylpropylidene)hydroxylamine

Cat. No.: B3023643
CAS No.: 23517-42-2
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-UHFFFAOYSA-N
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Description

N-(1-phenylpropylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylpropylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. For instance, the reaction of phenylpropylidene chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines .

Scientific Research Applications

N-(1-phenylpropylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylpropylidene)hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethylidene)hydroxylamine
  • N-(1-phenylmethylidene)hydroxylamine
  • N-(1-phenylbutylidene)hydroxylamine

Uniqueness

N-(1-phenylpropylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted applications where specific molecular interactions are required .

Biological Activity

N-(1-phenylpropylidene)hydroxylamine is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a phenylpropylidene moiety. It can be synthesized through various methods, including the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. A common synthetic route involves the use of phenylpropylidene chloride reacted with hydroxylamine hydrochloride in the presence of sodium carbonate as a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, which alters the enzyme's conformation and activity. This modulation can lead to significant changes in metabolic pathways, making it a valuable compound in biochemical research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including those with specific mutations in the epidermal growth factor receptor (EGFR). One study reported that certain hydroxylamine-based inhibitors exhibited single-digit nanomolar activity against mutant EGFR forms, indicating their potential as effective anticancer agents .

Antifungal Properties

This compound has also been investigated for its antifungal properties. A related compound demonstrated significant anti-Candida activity, being nearly five times more potent than fluconazole against clinical isolates of Candida albicans (MIC = 0.6862 µmol/mL) . This suggests that this compound and its derivatives could serve as effective antifungal agents.

Antibacterial Activity

The antibacterial efficacy of hydroxylamine derivatives has been explored, particularly against drug-resistant strains. Compounds similar to this compound have shown promising selectivity indices (SI) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, indicating their potential as novel antibacterial agents . The mechanism behind this activity includes inhibiting radical formation in bacterial ribonucleotide reductase (RNR), which is crucial for bacterial growth .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study Focus Findings
Study on Anticancer ActivityEvaluated the potency of hydroxylamine derivatives against NSCLC cell linesCompound 9 showed an IC50 of 7.2 nM against NCI-H3255 cells with EGFR L858R mutation, significantly more potent than other tested compounds
Antifungal EvaluationAssessed anti-Candida activityRelated compound displayed MIC = 0.6862 µmol/mL, outperforming fluconazole
Antibacterial AssessmentInvestigated selectivity indices against resistant bacteriaCompounds exhibited SI values ranging from 5.3 to 45.2 against various Gram-positive bacteria

Properties

IUPAC Name

N-(1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJMYBJBOYUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (17.1 g, 246 mmol) and sodium acetate (20.2 g, 246 mmol) were added to 110 mL of methanol and the resulting white slurry was stirred at room temperature for 30 min. Propiophenone (30 g, 224 mmol) was added and the mixture was stirred at room temperature for 20 hours. Water (100 mL) was added and the mixture was stirred for 10 min. The product was extracted with EtOAc and the organic layer was washed with saturated NaHCO3 solution and dried over MgSO4. The solvent was evaporated in vacuo to give 32.4 g of the title compound. 1H NMR (CDCl3, 200 MHz): δ=9.21 (s, 1H), 7.60-7.72 (m, 2H), 7.38-7.50 (m, 3H), 2.91 (q, 2H, J=7.8 Hz), 1.23 (t, 3H, J=7.4 Hz).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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